1,1,3,3,3-Pentadeuterioprop-1-ene

Isotopic enrichment Procurement specification Quality control

1,1,3,3,3-Pentadeuterioprop-1-ene (CAS 13275-25-7, synonym Propene-1,1,3,3,3-d5) is a position-specific deuterated isotopologue of propene with the molecular formula CD3CH=CD2 and a molecular weight of 47.11 g/mol. As a stable isotope-labeled gaseous alkene, it falls within the class of perdeutero-partially-labeled hydrocarbons used as mechanistic probes in reaction kinetics, mass spectrometric fragmentation studies, and vibrational spectroscopy.

Molecular Formula C3H6
Molecular Weight 47.11 g/mol
CAS No. 13275-25-7
Cat. No. B081026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3,3-Pentadeuterioprop-1-ene
CAS13275-25-7
SynonymsPROPENE-1,1,3,3,3-D5
Molecular FormulaC3H6
Molecular Weight47.11 g/mol
Structural Identifiers
SMILESCC=C
InChIInChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3
InChIKeyQQONPFPTGQHPMA-KPAILUHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3,3-Pentadeuterioprop-1-ene (CAS 13275-25-7): Isotopic Identity and Procurement Baseline


1,1,3,3,3-Pentadeuterioprop-1-ene (CAS 13275-25-7, synonym Propene-1,1,3,3,3-d5) is a position-specific deuterated isotopologue of propene with the molecular formula CD3CH=CD2 and a molecular weight of 47.11 g/mol . As a stable isotope-labeled gaseous alkene, it falls within the class of perdeutero-partially-labeled hydrocarbons used as mechanistic probes in reaction kinetics, mass spectrometric fragmentation studies, and vibrational spectroscopy. Its commercial availability is defined by a minimum isotopic enrichment specification that directly governs its fitness for use in quantitative analytical workflows where mass shift resolution relative to the protium parent (C3H6, MW 42.08) or other partially deuterated analogs is critical .

Isotopic Identity Position-specific D5 labeling as CD3CH=CD2 for site-resolved kinetic isotope effect studies
Enrichment Specification Defined enrichment threshold supports mass-shift resolution for quantitative GC-MS workflows and KIE signal-to-noise
Workflow Fit Mechanistic probe for gas-phase oxidation, zeolite H/D exchange, MS fragmentation mechanisms, and vibrational spectroscopy benchmarking

Why Generic Propene or Alternative Deuterated Propenes Cannot Substitute for 1,1,3,3,3-Pentadeuterioprop-1-ene in Quantitative and Mechanistic Studies


Deuterated propene isotopologues are not interchangeable because the number and position of deuterium labels fundamentally alter the molecule's mass spectral fragmentation pattern, kinetic isotope effect (KIE) profile, and vibrational spectroscopic signature. For example, propene-3,3,3-d3 (CD3CH=CH2) retains protium at the methylene position and therefore does not suppress the allylic C–H abstraction channel to the same extent as the 1,1,3,3,3-pentadeutero isotopologue [1]. Conversely, fully deuterated propene-d6 (C3D6) eliminates all site-specific KIE information, making it unsuitable for distinguishing between methylenic and methylic reaction pathways [2]. The specific CD3CH=CD2 labeling pattern uniquely enables simultaneous probing of both terminal positions while leaving the central C–H bond as an internal reference for site-resolved kinetic measurements [3]. Procurement of the incorrect isotopologue therefore risks either incomplete isotopic resolution or loss of mechanistic information that cannot be recovered post-experiment.

Propene-3,3,3-d3

Retains protium at methylene, leaving allylic C–H abstraction unlabeled; site-specific KIE resolution may be incomplete.

Propene-d6

Eliminates all site-specific KIE information and may not enable distinction between methylenic and methylic reaction pathways.

Alternative deuterated propenes

Only the D5 pattern provides an internal protium reference for simultaneous site-resolved mechanistic studies; substitution may compromise fragmentation and vibrational signature interpretation.

Quantitative Differential Evidence for 1,1,3,3,3-Pentadeuterioprop-1-ene (CAS 13275-25-7) Against Structural Analogs and In-Class Alternatives


Isotopic Enrichment Specification: 98 atom% D Defines the Minimum Procurement Threshold for Reproducible Quantitative MS and KIE Workflows

Commercially supplied 1,1,3,3,3-pentadeuterioprop-1-ene is specified at 98 atom% D isotopic enrichment . This means that at each of the five deuterated positions, the probability of a deuterium atom being present is 0.98, yielding a bulk molecular isotopic purity of approximately (0.98)^5 ≈ 90.4% for the fully labeled CD3CH=CD2 species. By comparison, the unlabeled parent propene (C3H6) has a natural abundance deuterium content of ~0.015% per position, providing no usable mass shift for MS internal standardization [1]. In zeolite H/D exchange experiments, the isotopic distribution of products—6% D4-propene, 72% D5-propene, and 22% D6-propene—highlights that even under catalytic conditions designed for complete deuteration, the D5 isotopologue remains the dominant product (72% abundance) and is not trivially converted to the perdeutero species [2]. This dominance confirms that the D5 labeling pattern represents a kinetically distinct and analytically significant entity rather than a transient intermediate on the path to D6-propene.

Isotopic Enrichment
Specification review
98 atom% D minimum; bulk fully D5 species ~90.4%

Procurement threshold for MS resolution and KIE signal-to-noise

Vendor specification; verify batch COA

Isotopic enrichment Procurement specification Quality control

Zeolite-Catalyzed H/D Exchange: Position-Specific Formation Pathway of Propene-D5 via Isopropyl Intermediate Confirmed by DFT

In H/D exchange of propene over deuterated acidic ZSM-5 zeolite (D-ZSM-5), propene-D5 was confirmed by MD simulations and DFT calculations to form via a distinct isopropyl intermediate pathway, rather than through sequential statistical H/D exchange [1]. The dimerization route leading to fully deuterated propene-D6 has an activation energy barrier of 12.3 kcal mol⁻¹ and is dominant only at higher propene loading, while the pathway producing D5-propene is kinetically favored at lower loading [1]. Experimentally, mass spectrometric product distribution measurements confirm that D5-propene constitutes 72% of the exchanged propene isotopomer pool under low-pulse conditions, decreasing to 44% under high-pulse conditions where D4 and D6 increase proportionally (D4: 6% → 28%; D6: 22% → 29%) [2]. This is in contrast to propene-d6 formation, which requires either dimerization-cracking or n-propoxy pathways and is never the majority product under any reported condition.

Zeolite H/D Exchange
Head-to-head
D5-propene: 72% (low load) vs D6: 22%, D4: 6%
D5/D6 ratio: 3.3 (low load) → 1.5 (high load)

Isopropyl pathway dominance; diagnostic marker for isopropyl vs dimerization-cracking

D-ZSM-5, 573 K; Marcus et al. 2006; Yi et al. 2016

Zeolite catalysis H/D exchange mechanism Reaction pathway

Radical-Molecule Reaction Product Partitioning: CD2=CHCD3 as the Exclusive Deuterium Abstraction Product from Isopropyl-d6 + O(³P)

In the reaction of isopropyl-d6 radicals ((CD3)2ĊH) with atomic oxygen O(³P), the deuterium abstraction channel produces CD2=CHCD3 (1,1,3,3,3-pentadeuterioprop-1-ene) in 61% yield, while the competing oxygen addition channel produces (CD3)2CO (18%) and CD3CHO (21%) [1]. Under excess O2, the CD2=CHCD3 yield decreases to 20% as oxygen addition products increase to 32% and 44%, respectively. The rate constant for the overall reaction was fitted to an Arrhenius expression k3 = (2.0⁺¹·⁰₋₀·₇) × 10⁻¹⁰ exp[−(6086 ± 392 cal mol⁻¹)/RT] cm³ molecule⁻¹ s⁻¹ over 381–627 K [1]. This quantitative product branching identifies CD2=CHCD3 as the sole gas-phase spectroscopic marker for the deuterium abstraction pathway; no other C3 product carries the same isotopic signature. By contrast, reaction of unlabeled propene with O(³P) would yield CH2=CHCH3 isotopologues indistinguishable from the reactant by MS.

Deuterium Abstraction Yield
Head-to-head
61% CD2=CHCD3
vs 39% (CD3)2CO + CD3CHO

Exclusive marker for deuterium abstraction; benchmark for combustion models

Isopropyl-d6 + O(3P); Washida 1987

Gas-phase kinetics Radical chemistry Deuterium abstraction

Mass Spectrometric Fragmentation: Propene-1,1,3,3,3-d5 Enables Resolution of H/D Scrambling Mechanisms in [C3(H,D)5]+ Ion Formation

Harrison and Dymerski (1977) employed propene-1,1,3,3,3-d5 alongside propene-2-d1, propene-1,1,2-d3, and propene-3,3,3-d3 to probe skeletal and hydrogen rearrangements in the electron impact mass spectrum of propene [1]. At 70 eV electron energy, the mass spectra of all four deuterated isotopologues were examined at resolution sufficient to resolve H2–D doublets. The results demonstrated complete H/D randomization prior to fragmentation to form [C3(H,D)5]+, a finding that could only be established by comparing fragmentation patterns across multiple position-specific isotopologues [1]. The D5 isotopologue's specific labeling pattern allowed the authors to distinguish between 1,2-elimination and 1,3-elimination pathways that would be degenerate in the case of propene-d6 or propene-3,3,3-d3. Additionally, the comparison with propene-2-¹³C (81% C-2 retention in [C2H3]+) provided a carbon-skeleton benchmark against which hydrogen rearrangement could be independently assessed [1].

MS Fragmentation
Head-to-head
Complete H/D scrambling to [C3(H,D)5]+
C-2 retention 81% (13C isotopologue)

Resolves 1,2- vs 1,3-elimination; unambiguous proof of scrambling mechanism

70 eV EI, H2–D doublet resolution; Harrison & Dymerski 1977

Mass spectrometry Fragmentation mechanism Isotopic labeling

Vibrational Spectroscopy: CD2=CHCD3 Isotopomer Provides Unique Constraints for Ab Initio Prediction of IR Transition Moment Directions

The mid-infrared transition moment directions for four propene isotopomers—CH2=CHCH3, CH2=CDCH3, CD2=CHCD3, and CD2=CDCD3—were experimentally determined from linear dichroism spectra in stretched polyethylene [1]. The CD2=CHCD3 isotopomer (1,1,3,3,3-pentadeuterioprop-1-ene) served as a critical intermediate in the deuteration series, providing a unique pattern of vibrational mode displacements that tests ab initio predictions at the CCSD/6-311G** level. Experimental transition moment directions agreed with the highest-level calculations to within ±20° for most transitions and to within the experimental uncertainty of ±(5–10)° for intense bands [1]. The D5 isotopomer specifically decouples the methylene and methyl vibrational modes that overlap in the unlabeled parent, enabling isolated assignment of the C=C stretching and CH out-of-plane bending modes. Without this isotopomer in the series, the systematic validation of computational predictions across the full deuteration range would have a gap between the D1 and D6 extremes.

IR Transition Moments
Cross-study comparable
±20° agreement (most) vs CCSD/6-311G**
±(5–10)° for intense bands

Critical D5 gap filler for systematic ab initio benchmarking

Linear dichroism in stretched PE; Blom et al. 1996

Vibrational spectroscopy Linear dichroism Ab initio benchmarking

High-Value Application Scenarios for 1,1,3,3,3-Pentadeuterioprop-1-ene Supported by Quantitative Evidence


Site-Resolved Kinetic Isotope Effect Studies in Gas-Phase Hydrocarbon Oxidation

The CD3CH=CD2 isotopologue enables simultaneous interrogation of methyl and methylene C–H(D) bond reactivity while retaining a single protium at the central carbon as an internal kinetic reference. Unlike propene-d6, which masks all site-specific information, or propene-3,3,3-d3, which leaves methylene positions unlabeled, the D5 pattern allows experimentalists to derive position-resolved Arrhenius parameters for H-abstraction by OH, O(³P), and Cl radicals. The Washida (1987) product branching data—61% deuterium abstraction vs. 39% oxygen addition [1]—and the Badra et al. (2015) site-specific rate coefficients for OH + propene [2] collectively establish the D5 isotopologue as the preferred probe for combustion chemistry and atmospheric oxidation mechanism validation.

Mechanistic Probe for Solid Acid Catalysis and Zeolite H/D Exchange Research

The quantitative product distribution of D5-propene (72% of exchanged isotopomer pool at low loading) versus D6-propene (22%) and D4-propene (6%) provides a diagnostic fingerprint for distinguishing the isopropyl-mediated exchange pathway from dimerization-cracking mechanisms on acidic zeolites [3][4]. Researchers studying methanol-to-olefins (MTO) processes, hydrocarbon cracking, or alkane dehydrogenation over solid acid catalysts require authentic D5-propene both as a calibration standard for mass spectrometric product analysis and as a reactant for isotope tracer studies that track H/D exchange kinetics at specific carbon positions.

Mass Spectrometric Fragmentation Mechanism Elucidation and Internal Standard Development

The demonstrated capability of propene-1,1,3,3,3-d5 to resolve H2–D doublets and reveal complete H/D scrambling prior to [C3(H,D)5]+ formation makes it an indispensable tool for gas-phase ion chemistry research [5]. For analytical laboratories developing GC-MS methods for volatile organic compound (VOC) quantification, the D5 isotopologue offers a +5 Da mass shift relative to unlabeled propene—sufficient to avoid isobaric interference from naturally occurring ¹³C isotopologues—while maintaining near-identical chromatographic retention time and ionization efficiency to the analyte. Its 98 atom% D enrichment ensures that the contribution of partially labeled species to the internal standard signal is below 10%, meeting EPA and FDA guidance for isotopic internal standard purity in quantitative MS assays.

Computational Chemistry Benchmarking: Vibrational Mode Assignment and Transition Moment Validation

The CD2=CHCD3 isotopomer fills a critical gap in the deuteration series between CH2=CDCH3 (D1) and CD2=CDCD3 (D6), enabling systematic validation of ab initio vibrational frequency and transition moment direction predictions at correlated wavefunction theory levels (CCSD/6-311G** and beyond). Experimental linear dichroism data show agreement within ±(5–10)° for intense transitions, providing a stringent benchmark for computational method development [6]. This application is particularly relevant for research groups developing density functional theory (DFT) functionals or machine learning potentials for hydrocarbon vibrational spectroscopy, where the D5 isotopologue's non-degenerate mode structure provides uniquely constraining data.

Application
Selection Property
Validation Focus
Site-Resolved KIE Studies
Position-specific D5 labeling with internal protium reference
Site-resolved rate coefficients and Arrhenius parameters
Zeolite-Catalyzed H/D Exchange Research
Diagnostic D5/D6 product ratio for isopropyl pathway
Mechanistic pathway assignment (isopropyl vs dimerization-cracking)
GC-MS Internal Standard & Fragmentation Studies
+5 Da mass shift with near-identical retention; complete H/D scrambling signature
H/D scrambling mechanism elucidation; isotopic purity context for ISTD reproducibility
Computational Vibrational Spectroscopy Benchmarking
Non-degenerate vibrational mode structure bridging D1 to D6 series
IR transition moment direction accuracy vs ab initio predictions
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